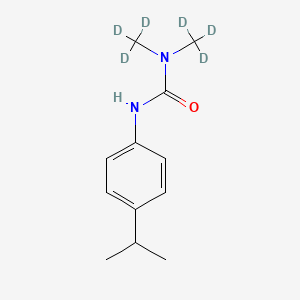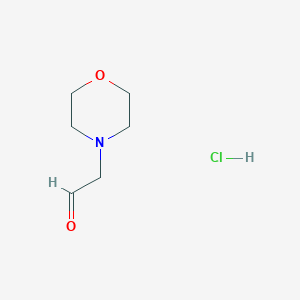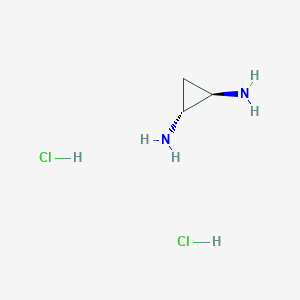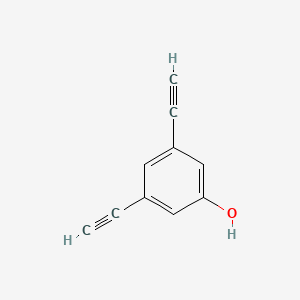
Isoproturon-d6
Vue d'ensemble
Description
Isoproturon-d6 is an isotopically labeled standard of the phenylurea herbicide isoproturon . It is used for the pre- or post-emergence control of weeds in fruits, cotton, and other crops . It may be used as an internal standard in the analysis of pesticides in fine airborne particulate matter, using liquid extraction under pressure and liquid chromatographic–tandem mass spectrometric method (HPLC-MS-MS) .
Molecular Structure Analysis
The molecular formula of Isoproturon-d6 is C12H12D6N2O . The structure is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
Isoproturon-d6 has a molecular weight of 212.32 g/mol . The physical and chemical properties such as appearance, odor, pH, melting point, boiling point, etc., are not explicitly mentioned in the search results .
Applications De Recherche Scientifique
1. Environmental Science and Pollution Research
- Application : Isoproturon-d6 is used in the degradation of isoproturon in soil through persulfate activation by Fe-based layered double hydroxide .
- Method : Under mild conditions, 1% LDH in weight and 70 mM PS can completely degrade 500 mg/kg isoproturon in soil within 10 hours . This performance was consistent in a broad pH range (3~11) and was resistant to various inorganic anions (Cl−, Br−, NO3−, HCO3−) and humic acid .
- Results : The system was able to completely degrade 500 mg/kg isoproturon in soil within 10 hours, during which less than 0.1 ppm heavy metal leaching was detected .
2. Bioremediation of Isoproturon Herbicide in Agricultural Soils
- Application : Isoproturon-d6 is used in the bioremediation of isoproturon herbicide in agricultural soils .
- Method : The method involves the use of microbes to degrade isoproturon, serving as a basis for the development of bioremediation processes in pure cultures and in the field .
- Results : The review presents an overview of potential toxic effects of isoproturon and its fate in the environment .
3. Analysis of Pesticides in Fine Airborne Particulate Matter
- Application : Isoproturon-d6 is used as an internal standard in the analysis of pesticides in fine airborne particulate matter .
- Method : The method involves using liquid extraction under pressure and liquid chromatographic–tandem mass spectrometric method (HPLC-MS-MS) .
- Results : The specific results or outcomes of this application are not provided in the source .
4. Electrochemical Sensor
- Application : Isoproturon-d6 is used in the development of an electrochemical sensor for the rapid and sensitive detection of isoproturon .
- Method : The method involves the use of a highly water-dispersed carbon hybrid material .
- Results : The specific results or outcomes of this application are not provided in the source .
5. Biochemical and Toxicological Effects Research
- Application : Isoproturon-d6 is used in research laboratories to investigate the biochemical and toxicological effects associated with isoproturon . Its utilization enables the examination of isoproturon’s impact on enzymes, hormones, and other essential biological molecules .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Isoproturon-d6 is classified as Carcinogenicity (Category 2), Specific target organ toxicity - repeated exposure (Category 2), Short-term (acute) aquatic hazard (Category 1), and Long-term (chronic) aquatic hazard (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583575 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproturon-d6 | |
CAS RN |
217487-17-7 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217487-17-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)

![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)

![5-Bromo-3-cyanomethyl-benzo[B]thiophene](/img/structure/B1602587.png)







